Triethyl phosphonoacetate
Overview
Description
Triethyl phosphonoacetate is an organophosphorus compound with the chemical formula C8H17O5P . It is a colorless to light yellow liquid that is primarily used as a reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This reaction is a modification of the Wittig reaction and is used to form carbon-carbon double bonds with high regioselectivity .
Mechanism of Action
Target of Action
Triethyl phosphonoacetate is primarily used as a reagent in organic synthesis . Its primary target is the carbonyl group in aldehydes and ketones . The carbonyl group plays a crucial role in many biochemical reactions, and its modification can lead to significant changes in the properties of the molecule.
Mode of Action
This compound interacts with its targets through the Horner-Wadsworth-Emmons (HWE) reaction or the Horner-Emmons modification . It can be added dropwise to a sodium methoxide solution to prepare a phosphonate anion . It has an acidic proton that can easily be abstracted by a weak base . When used in an HWE reaction with a carbonyl, the resulting alkene formed is usually the E alkene, and is generated with excellent regioselectivity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of alkenes through the HWE reaction . This reaction is a method for the formation of carbon-carbon double bonds (alkenes) by the reaction of an aldehyde or ketone with a phosphonate anion . The downstream effects include the synthesis of various organic compounds, including aldehydes .
Result of Action
The primary result of this compound’s action is the formation of E alkenes with excellent regioselectivity . This allows for the synthesis of a wide range of organic compounds, including aldehydes .
Biochemical Analysis
Biochemical Properties
Triethyl phosphonoacetate plays a crucial role in biochemical reactions, particularly in the formation of alkenes through the Horner-Wadsworth-Emmons reaction. This reaction involves the interaction of this compound with carbonyl compounds, leading to the formation of E-alkenes with excellent regioselectivity . The compound can be deprotonated by a weak base to form a phosphonate anion, which then participates in the reaction. This compound interacts with enzymes and proteins involved in metabolic pathways, although specific interactions with biomolecules in biological systems are less documented.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a phosphonate anion upon deprotonation by a weak base . This anion then reacts with carbonyl compounds to form alkenes. The stereochemistry of the reaction is controlled by steric approach control, favoring the antiperiplanar approach of the carbanion to the carbonyl carbon . This mechanism is similar to the Wittig reaction, with the phosphonate anion acting as the nucleophile.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under standard conditions but may degrade over time when exposed to light and moisture
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of alkenes through the Horner-Wadsworth-Emmons reaction The compound interacts with enzymes and cofactors that facilitate the formation of phosphonate anions and their subsequent reactions with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl phosphonoacetate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with ethyl bromoacetate. The reaction typically occurs under reflux conditions in the presence of a solvent such as toluene .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves heating a mixture of triethyl phosphite and ethyl bromoacetate in a continuous flow reactor. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Triethyl phosphonoacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium methoxide are commonly used to generate the phosphonate anion.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various phosphonate derivatives.
Scientific Research Applications
Triethyl phosphonoacetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of alkenes through the Horner-Wadsworth-Emmons reaction.
Medicine: It is used in the synthesis of antiviral and anticancer drugs.
Industry: It is used in the production of polymers, adhesives, and coatings.
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonoacetate
- Trimethyl phosphonoacetate
- Triethyl phosphonopropionate
Uniqueness
Triethyl phosphonoacetate is unique due to its high regioselectivity in forming E-alkenes in the Horner-Wadsworth-Emmons reaction. This selectivity is less pronounced with ketones compared to aldehydes, making it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041573 | |
Record name | Triethyl phosphonoacetate | |
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Molecular Weight |
224.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Acros Organics MSDS] | |
Record name | Triethyl phosphonoacetate | |
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CAS No. |
867-13-0 | |
Record name | Triethyl phosphonoacetate | |
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Record name | Triethyl phosphonoacetate | |
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Record name | Triethyl phosphonoacetate | |
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Record name | Triethyl phosphonoacetate | |
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Record name | Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester | |
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Record name | Triethyl phosphonoacetate | |
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Record name | Triethyl phosphonoacetate | |
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Record name | TRIETHYL PHOSPHONOACETATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Triethyl phosphonoacetate?
A1: this compound has the molecular formula C8H17O5P and a molecular weight of 224.19 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, studies have utilized various spectroscopic techniques for characterization. For example, one study employed 31P NMR to analyze the anionic species formed from this compound under specific reaction conditions . Another research investigated UV Raman cross sections of this compound, providing valuable data for its detection and analysis .
Q3: What is the primary use of this compound in organic synthesis?
A3: this compound is a crucial reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a widely used method for synthesizing α,β-unsaturated esters, ketones, and other conjugated systems .
Q4: Can you explain the role of this compound in the HWE reaction?
A4: In the HWE reaction, this compound acts as a nucleophile. It forms an enolate in the presence of a base, which then attacks the carbonyl group of an aldehyde or ketone. This initiates a series of steps, ultimately leading to the formation of an alkene and the expulsion of a phosphate group .
Q5: What is the stereochemical outcome of the HWE reaction using this compound?
A5: Generally, this compound in the HWE reaction predominantly yields E-olefins. This selectivity arises from the preferential formation of the thermodynamically favored threo adduct during the reaction .
Q6: Are there exceptions to this E-selectivity in the HWE reaction with this compound?
A6: Yes, research has shown that exceptions exist. For example, the reaction of this compound with benzyl 2-pyridyl ketone under specific conditions (t-BuOK as a base) produced a 1:1 mixture of E and Z olefins . This finding highlights the influence of substrate structure and reaction conditions on the stereochemical outcome.
Q7: What are some specific applications of this compound in synthesis?
A7: this compound finds use in diverse syntheses, including:* β-Keto Phosphonates: A practical synthesis of β-keto phosphonates utilizes this compound, reacting it with carboxylic acid chlorides followed by decarboxylation , .* 3(2H)-Pyridazinones: this compound reacts with phenylhydrazones of 1,2-dicarbonyl compounds to synthesize various 5,6-disubstituted-2-phenyl-3(2H)-pyridazinones .* 1,3,4-oxadiazoles: Phosphonomethylhydrazide, derived from this compound, reacts with N-acylated imidates to yield 5-aryl (or 5-benzyl)-2-[(1-diethoxyphosphonyl)methyl]-1,3,4-oxadiazoles .* Cyclopropanes: this compound plays a key role in the Wadsworth-Emmons cyclopropanation, a method for synthesizing optically pure, multi-substituted cyclopropanes with high trans-diastereoselectivity .
Q8: Has the stability of this compound been investigated under extreme conditions?
A8: Yes, researchers have explored the behavior of this compound under high temperatures and pressures. A study investigated its aquathermolysis, examining its degradation in superheated water under sub- and supercritical conditions, demonstrating its potential for detoxification of specific compounds .
Q9: Are there alternative methods for conducting reactions with this compound besides traditional solvent-based approaches?
A9: Yes, researchers have explored alternative reaction media. For instance, one study successfully employed the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) as a solvent for reactions involving this compound and aldehydes, offering potential advantages in terms of reaction rates and selectivity .
Q10: Have solvent-free conditions been explored for reactions involving this compound?
A10: Yes, research has demonstrated the effectiveness of solvent-free conditions in the presence of specific catalysts. For example, the Horner-Wadsworth-Emmons reaction of this compound with aldehydes proceeded with high E-selectivity when catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the presence of K2CO3 under solvent-free conditions .
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